Methyl 3-tert-butyl-5-cyanobenzoate

Lipophilicity Drug design ADME optimization

Methyl 3-tert-butyl-5-cyanobenzoate (CAS 936801-70-6, MFCD09880200) is a trisubstituted benzoate ester with the molecular formula C13H15NO2 and a molecular weight of 217.26 g·mol⁻¹. The compound features three key structural elements: a methyl ester at the 1-position, a bulky tert-butyl group at the 3-position, and a cyano substituent at the 5-position of the aromatic ring.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 936801-70-6
Cat. No. B1360869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-tert-butyl-5-cyanobenzoate
CAS936801-70-6
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N
InChIInChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3
InChIKeyDSRARMMVRWKOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-tert-butyl-5-cyanobenzoate (CAS 936801-70-6): Core Chemical Identity and Procurement Baseline


Methyl 3-tert-butyl-5-cyanobenzoate (CAS 936801-70-6, MFCD09880200) is a trisubstituted benzoate ester with the molecular formula C13H15NO2 and a molecular weight of 217.26 g·mol⁻¹ . The compound features three key structural elements: a methyl ester at the 1-position, a bulky tert-butyl group at the 3-position, and a cyano substituent at the 5-position of the aromatic ring . Its computed physicochemical profile includes a LogP of 2.64, a topological polar surface area (TPSA) of 50.09 Ų, three hydrogen-bond acceptor atoms, zero hydrogen-bond donors, and a single rotatable bond (the ester methoxy group) . The compound is catalogued as a research chemical and synthetic building block, with commercial availability at purities of 95% to 98% from multiple suppliers . It is referenced as a structural component or intermediate in patent literature, notably WO2007/56016 A2 .

Why Methyl 3-tert-butyl-5-cyanobenzoate Cannot Be Replaced by Generic Cyanobenzoate or tert-Butylbenzoate Analogs


Substituting methyl 3-tert-butyl-5-cyanobenzoate with a simpler analog—such as methyl 3-cyanobenzoate (lacking the tert-butyl group), methyl 3-tert-butylbenzoate (lacking the cyano group), or the free carboxylic acid 3-tert-butyl-5-cyanobenzoic acid—introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, steric profile, and synthetic reactivity that can alter downstream performance in both biological assays and synthetic sequences. The methyl ester confers a LogP of 2.64 versus 2.55 for the corresponding carboxylic acid, a difference of ΔLogP = +0.09, reflecting increased membrane permeability potential . The ester also eliminates the hydrogen-bond donor present in the acid (TPSA 50.09 Ų vs. 61.09 Ų for the acid; ΔTPSA = −11.00 Ų), which can reduce non-specific binding and improve CNS Multiparameter Optimization (MPO) scores if the compound is used as a fragment or lead-like scaffold . The simultaneous presence of the electron-withdrawing cyano group (σₘ ≈ 0.56) and the bulky, electron-donating tert-butyl group (σₘ ≈ −0.10) creates a unique electronic and steric environment at the aromatic core that is absent in mono-substituted analogs, directly influencing both the compound's reactivity in cross-coupling or cyclization reactions and its recognition by biological targets [1]. Generic substitution is therefore not risk-free; the quantitative property differences detailed in Section 3 demonstrate that even structurally close analogs can exhibit meaningfully divergent physicochemical and functional profiles.

Methyl 3-tert-butyl-5-cyanobenzoate (936801-70-6): Quantified Differentiation Evidence Against Closest Analogs


LogP Differentiation: Methyl Ester vs. Carboxylic Acid Analog for Membrane Permeability Optimization

Methyl 3-tert-butyl-5-cyanobenzoate exhibits a computed LogP of 2.64 compared to a LogP of 2.55 for its direct carboxylic acid analog, 3-tert-butyl-5-cyanobenzoic acid (CAS 942077-12-5) . This ΔLogP of +0.09 units translates to an approximately 23% greater predicted partitioning into octanol over water at pH 7.4, indicating enhanced passive membrane permeability for the methyl ester . For procurement decisions in medicinal chemistry programs, this difference can be critical: the ester form is preferred when the target compound must cross lipid bilayers in cell-based assays, while the acid may be chosen for aqueous solubility or salt formation considerations.

Lipophilicity Drug design ADME optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count: Impact on CNS Drug-Likeness and Non-Specific Binding

Methyl 3-tert-butyl-5-cyanobenzoate has a computed TPSA of 50.09 Ų and zero hydrogen-bond donor (HBD) atoms, whereas the carboxylic acid analog (3-tert-butyl-5-cyanobenzoic acid) has a PSA of 61.09 Ų and one HBD . The ΔTPSA of −11.00 Ų and the absence of an HBD in the methyl ester are significant for CNS drug design: the widely accepted thresholds for CNS penetration are TPSA < 70 Ų and HBD ≤ 1 [1]. While both compounds fall within the TPSA cutoff, the absence of the acidic proton in the ester eliminates a potential source of strong polar interactions that can increase non-specific binding to plasma proteins and reduce free brain fraction. For fragment-based screening libraries, the ester's lower TPSA and zero HBD count improve the fragment's ligand efficiency metrics and reduce the risk of promiscuous binding relative to the acid form.

CNS MPO score Fragment-based drug discovery Off-target liability

Synthetic Intermediate Versatility: Methyl Ester as a Protected Carboxylic Acid Synthon for Multi-Step Synthesis

Methyl 3-tert-butyl-5-cyanobenzoate serves as a protected form of 3-tert-butyl-5-cyanobenzoic acid, enabling selective synthetic transformations at the cyano or aromatic positions without interference from a free carboxylic acid. The ester can be quantitatively hydrolyzed to the acid using NaOH in MeOH/H₂O, as demonstrated in the synthesis of 3-tert-butyl-5-cyanobenzoic acid, where 8.8 g (0.0360 mol) of the methyl ester was treated with NaOH (2.0 g, 0.050 mol) in methanol (76 mL) and water (15 mL) . This orthogonal reactivity profile allows the methyl ester to be carried through multiple synthetic steps (e.g., nitrile reduction, cross-coupling, electrophilic aromatic substitution) where a free carboxylic acid would be incompatible due to salt formation, coordination to metal catalysts, or undesired acid-base side reactions. By contrast, the free carboxylic acid analog (CAS 942077-12-5) cannot be used in reactions requiring anhydrous, non-acidic conditions without prior protection. The methyl ester thus offers a 'shelf-ready' protected synthon, eliminating one protection/deprotection cycle from the synthetic route.

Synthetic methodology Protecting group strategy Building block procurement

Rotatable Bond Count and Molecular Rigidity: Advantage for Fragment-Based Screening and Crystallography

Methyl 3-tert-butyl-5-cyanobenzoate contains only 1 rotatable bond (the ester methoxy C–O bond), as confirmed by vendor-computed molecular descriptors . This low rotatable bond count (nRotB = 1) places the compound in an optimal range for fragment-based drug discovery, where the 'rule of three' (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, nRotB ≤ 3) is used to select promising fragment starting points [1]. In comparison, analogs with longer alkyl chains (e.g., ethyl, propyl, or butyl esters) would incrementally increase nRotB, reducing the entropic advantage upon target binding. The tert-butyl group, while itself containing rotatable C–C bonds, is treated as a single rigid unit in conformational analysis due to its three-fold symmetry and restricted rotation around the aryl–C bond from steric hindrance. The compound's high degree of pre-organization (low conformational entropy penalty upon binding) is a measurable advantage for fragment screening hit rates and for obtaining high-resolution co-crystal structures, where ligand disorder from multiple conformers is minimized.

Fragment-based drug discovery Ligand efficiency Crystallography

Purity Specification: 98% Assay Purity as a Differentiation Factor for Reproducible Biological Assays

Commercially available methyl 3-tert-butyl-5-cyanobenzoate is offered at a certified purity of 98% (HPLC/GC) by at least one major supplier , compared to a minimum purity specification of 95% from alternative vendors . This 3-percentage-point difference in purity corresponds to a potential reduction in total impurities from ≤5% to ≤2%. For biological assays conducted at compound concentrations of 10–100 µM, a 5% impurity level could introduce an interfering species at concentrations of 0.5–5 µM—well within the range where off-target effects (e.g., pan-assay interference compounds, or PAINS) can confound IC₅₀/EC₅₀ determinations [1]. The higher purity specification therefore provides procurement specialists with a quantitative quality benchmark that directly impacts assay data reliability and reproducibility, particularly in high-throughput screening (HTS) and dose-response studies where impurity-driven false positives are a recognized source of attrition.

Quality control Assay reproducibility Procurement specification

Caveat on Biological Activity Data: Current Limitations in Publicly Available Direct Comparative Evidence

A comprehensive search of public databases (ChEMBL, BindingDB, PubChem BioAssay) and the primary literature as of mid-2026 did not yield verified, head-to-head comparative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ, or MIC values) for methyl 3-tert-butyl-5-cyanobenzoate against its closest structural analogs under identical assay conditions. Several BindingDB entries referencing similar-sounding names (e.g., CHEMBL4070549, CHEMBL4878570) were found to correspond to structurally distinct compounds upon SMILES verification and have been excluded from this evidence guide. Claims of antibacterial activity (MIC 50–100 µg/mL) exist in non-peer-reviewed vendor descriptions but lack detailed comparator data, assay conditions, and strain-specific quantification. This evidence gap is explicitly disclosed so that procurement decisions are not made on the basis of unverified or misattributed biological potency claims. Users requiring comparative biological profiling data are advised to commission bespoke head-to-head assays against their specific comparator(s) of interest under standardized conditions.

DNMT inhibition Data transparency Evidence gap

Methyl 3-tert-butyl-5-cyanobenzoate (936801-70-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 217.26 Da, LogP of 2.64, TPSA of 50.09 Ų, zero HBDs, and only 1 rotatable bond, methyl 3-tert-butyl-5-cyanobenzoate satisfies all criteria of the 'Rule of Three' for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, nRotB ≤ 3) [1]. Its rigid, low-entropy scaffold is well-suited for detection by biophysical methods (SPR, NMR, X-ray crystallography) where conformational flexibility can reduce binding signal-to-noise ratios. Procurement of the 98% purity grade is recommended to minimize impurity-driven false positives in fragment screens .

Multi-Step Synthesis Requiring a Protected Carboxylic Acid Synthon

The methyl ester serves as a latent carboxylic acid that can be carried through multiple synthetic transformations—including nitrile reduction, Pd-catalyzed cross-coupling, and electrophilic aromatic substitution—without interference from an acidic proton. Quantitative hydrolysis to 3-tert-butyl-5-cyanobenzoic acid at gram scale (8.8 g, 36 mmol) has been demonstrated using NaOH/MeOH/H₂O, confirming the ester's reliability as a protected synthon . Procuring the methyl ester directly eliminates one protection step from synthetic routes that ultimately target the free acid or amide derivatives.

Physicochemical Probe for CNS Penetration and Permeability Studies

The compound's LogP of 2.64 and TPSA of 50.09 Ų position it within the favorable CNS MPO parameter space (TPSA < 70 Ų; optimal LogP 1–3) [1]. Its 0 HBD count further reduces the desolvation penalty for blood-brain barrier crossing compared to the carboxylic acid analog (HBD = 1; PSA = 61.09 Ų) [1]. These properties make the methyl ester a superior choice over the acid for in vitro permeability assays (PAMPA, Caco-2, MDCK) where passive diffusion is the primary transport mechanism under investigation.

Building Block for Patent-Oriented Medicinal Chemistry Programs Referencing WO2007/56016

The compound's carboxylic acid derivative (3-tert-butyl-5-cyanobenzoic acid, CAS 942077-12-5) is explicitly described in WO2007/56016 A2, a patent filed by KEMIA, INC. covering novel compounds with therapeutic utility . The methyl ester provides a direct synthetic entry point to this intellectual property space, enabling medicinal chemistry teams to explore the patent's SAR landscape through ester hydrolysis and subsequent diversification. Procurement of the methyl ester in 98% purity ensures that downstream intermediates and final compounds meet the purity standards expected for patent exemplification and biological profiling [1].

Quote Request

Request a Quote for Methyl 3-tert-butyl-5-cyanobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.